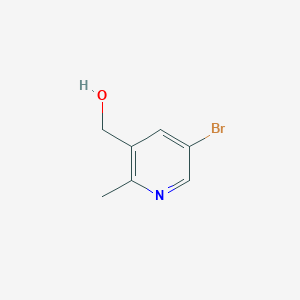
(5-溴-2-甲基吡啶-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a brominated derivative of pyridine, featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, along with a methanol group attached to the 3-position.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium-catalyzed conditions.
Bromination and Methanolysis: Another method includes the bromination of 2-methylpyridin-3-ol followed by methanolysis to introduce the methanol group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity.
科学研究应用
(5-Bromo-2-methylpyridin-3-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of novel pyridine-based compounds.
Biology: The compound is used in biological studies to investigate the effects of pyridine derivatives on various biological systems.
Industry: It is used in the chemical industry for the synthesis of various intermediates and fine chemicals.
化学反应分析
(5-Bromo-2-methylpyridin-3-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing a different pyridine derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrogenated pyridine derivatives.
Substitution Products: Amines, alkylated pyridines, etc.
作用机制
(5-Bromo-2-methylpyridin-3-yl)methanol: is similar to other brominated pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-3-methoxypyridin-2-yl)methanol . its unique combination of functional groups and structural features distinguishes it from these compounds, making it valuable for specific applications.
相似化合物的比较
5-bromo-2-methylpyridin-3-amine
(5-bromo-3-methoxypyridin-2-yl)methanol
属性
IUPAC Name |
(5-bromo-2-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWUELSONPCFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














